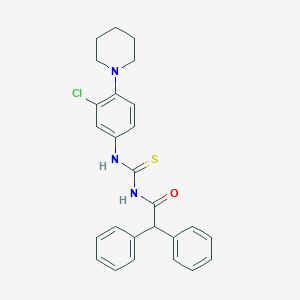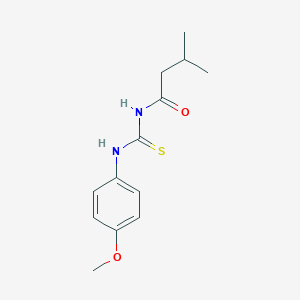![molecular formula C20H22ClN3O4S B399323 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea](/img/structure/B399323.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea is a complex organic compound that belongs to the class of anilides This compound is characterized by the presence of a morpholine ring, a chloro-substituted aniline, and a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
- N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C20H22ClN3O4S |
|---|---|
分子量 |
435.9g/mol |
IUPAC名 |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClN3O4S/c1-26-15-3-5-16(6-4-15)28-13-19(25)23-20(29)22-14-2-7-18(17(21)12-14)24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H2,22,23,25,29) |
InChIキー |
UCMOLHKBDUPFHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399240.png)
![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399241.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(diphenylacetyl)thiourea](/img/structure/B399242.png)

![N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B399247.png)
![3-methyl-N-[(2-methylphenyl)carbamothioyl]butanamide](/img/structure/B399250.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399251.png)
![N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399253.png)
![3-methyl-N-[(4-methylphenyl)carbamothioyl]butanamide](/img/structure/B399254.png)

![N-[(2,3-dichlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399257.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399258.png)
![N-[(2-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399259.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399260.png)
